molecular formula C13H9ClO B1616717 2-(Chloromethyl)dibenzofuran CAS No. 77358-96-4

2-(Chloromethyl)dibenzofuran

Cat. No.: B1616717
CAS No.: 77358-96-4
M. Wt: 216.66 g/mol
InChI Key: GIFOQCQVDHKICV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)dibenzofuran is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-(Chloromethyl)dibenzofuran is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its chloromethyl groups are reactive, allowing for nucleophilic substitution reactions that facilitate the formation of various derivatives. This reactivity makes it a valuable building block in organic chemistry.

Materials Science

Development of Polymers
In materials science, this compound is employed in the development of novel polymers and materials with specific electronic properties. The incorporation of dibenzofuran moieties can enhance the thermal stability and mechanical properties of polymeric materials, making them suitable for advanced applications.

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds
Research has indicated that this compound can be investigated for its potential use in synthesizing pharmaceutical compounds. It serves as a precursor for various derivatives that may exhibit biological activity, particularly in the treatment of central nervous system disorders . The compound's structure allows for modifications that can lead to new therapeutic agents.

Biological Studies

Enzyme Interactions and Biochemical Assays
In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its ability to form covalent bonds with biomolecules makes it useful for investigating enzyme mechanisms and pathways. Additionally, its application in drug discovery processes highlights its importance in understanding biological systems.

Case Studies and Research Findings

Application Area Study Reference Findings
Organic SynthesisDemonstrated versatility as an intermediate for synthesizing complex organic compounds.
Materials ScienceHighlighted its role in enhancing the properties of polymers for electronic applications.
Medicinal Chemistry Explored potential derivatives for treating CNS disorders with promising biological activities.
Biological StudiesUsed to probe enzyme interactions, aiding in the understanding of biochemical pathways.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group in 2-(chloromethyl)dibenzofuran undergoes nucleophilic substitution reactions, particularly in protic solvents. For example:

  • Cyanide substitution : Reaction with potassium cyanide (KCN) in protic solvents leads to substitution at the 5-position of the dibenzofuran ring, forming 5-cyano-2-methyl-dibenzofuran. This mechanism involves:

    • Stabilization of the intermediate carbocation by resonance with the dibenzofuran oxygen.

    • Attack by the cyanide ion at the electrophilic 5-position.

    • Tautomerization and elimination of HCl to restore aromaticity .

    Key data: A 60–70% yield of 5-substituted product is reported under optimized conditions (protic solvents, 80°C) .

Copper-Catalyzed Cyclization and Coupling

This compound participates in Cu-catalyzed reactions to form complex dibenzofuran derivatives:

  • Synthesis of polycyclic dibenzofurans : Cyclic diaryliodonium salts react with this compound in the presence of CuI and bidentate ligands (e.g., L4 ) to yield fused dibenzofurans.

    • Conditions : 5 mol% CuI, 10 mol% ligand, K₂CO₃ (2 equiv), H₂O, 100°C, 24 h .

    • Yield : Up to 96% for mono-substituted products (Table 1) .

EntryCatalystLigandSolventYield (%)
24CuIL4MeOH92
28CuIL4H₂O96

Palladium-Catalyzed Cross-Coupling

The chloromethyl group facilitates palladium-mediated coupling with allyl or benzyl electrophiles:

  • Pd(II)-difluorocarbene coupling : Reaction with allyl trifluoroacetates or benzyl chlorides in the presence of Pd(OAc)₂ and Dpephos ligand produces gem-difluoroalkenes.

    • Mechanism : Oxidative addition of the chloromethyl group to Pd, followed by difluorocarbene transfer and reductive elimination .

    • Yield : 65–85% for allyl/benzyl-difluoroalkene products .

Oxidative Degradation Pathways

Under oxidative or thermal conditions, this compound degrades via:

  • Angular dioxygenation : Enzymatic (e.g., CARDO or DFDO) or abiotic oxidation attacks nonsubstituted aromatic nuclei, forming chlorosalicylic acid (CSA) or chlorocatechol (CC) derivatives .

    • Key metabolites : 5-chlorosalicylic acid (from 2-CDF) and 4-chlorocatechol (from 2,3-diCDD) .

    • Temperature dependence : Degradation efficiency increases above 500°C, with 4,6-dichlorodibenzofuran (4,6-DCDF) as a major byproduct .

Thermal Decomposition and Byproduct Formation

Pyrolysis or combustion generates toxic chlorinated compounds:

  • Dibenzo-p-dioxins (PCDDs) : Formed via radical recombination at 300–800°C, particularly under oxygen-deficient conditions .

  • Polychlorinated dibenzofurans (PCDFs) : Dominant products at higher temperatures (>800°C), with 4,6-DCDF as a primary intermediate .

Solvent Effects on Reactivity

  • Protic vs. aprotic solvents : Protic solvents (e.g., MeOH, H₂O) enhance nucleophilic substitution yields by stabilizing transition states .

  • Ligand influence : Bidentate nitrogen ligands (e.g., L4 ) improve Cu-catalyzed cyclization efficiency by optimizing metal coordination geometry .

Q & A

Basic Questions

Q. What established synthetic routes are available for preparing 2-(Chloromethyl)dibenzofuran, and what parameters critically influence yield and purity?

The compound can be synthesized via nucleophilic substitution using methanesulfonyl chloride and triethylamine to convert alcohol precursors into chlorinated derivatives. Key parameters include stoichiometric ratios (e.g., 1.5–2.0 equivalents of methanesulfonyl chloride), reaction temperature (typically 0–25°C), and purification via column chromatography with non-polar solvents (e.g., pentane/dichloromethane mixtures). Impurities such as chlorinated dibenzofurans may form during synthesis, necessitating rigorous purification .

Q. Which analytical techniques are recommended for characterizing this compound, and how should reference standards be applied?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. Environmental analysis often employs stable isotope-labeled standards (e.g., 13C12-labeled analogs) to improve quantification accuracy. Reference mixtures (e.g., chlorinated dibenzofuran congeners at 10 µg/mL in toluene) are essential for calibration and confirming detection limits .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound in sealed containers under inert gas. Waste must be segregated and treated by specialized hazardous waste services to prevent environmental release. Chronic exposure studies suggest potential genotoxicity, warranting strict adherence to occupational exposure limits .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize chlorinated dibenzofuran byproduct formation during synthesis?

Impurities like 2,3,7,8-tetrachloro-DBF may form via Ullmann coupling side reactions. Optimization strategies include:

  • Reducing reaction time to limit thermal degradation.
  • Using sorbent injection (e.g., activated carbon) to trap volatile byproducts.
  • Adjusting chlorine donor concentrations (e.g., HCl/Cl₂ ratios) to suppress unwanted chlorination .

Q. What statistical approaches resolve discrepancies in polychlorinated dibenzofuran (PCDF) formation data under varying combustion conditions?

Stepwise regression analysis is effective for modeling PCDF yields. Parameters such as oxygen concentration, quench rate, and residence time significantly influence formation pathways. For example, higher O₂ levels (>10%) correlate with increased PCDF yields, while rapid quenching (<1 s) reduces post-combustion recombination .

Q. How do structural modifications at the chloromethyl position affect the environmental persistence or bioactivity of dibenzofuran derivatives?

Substitutions alter lipophilicity and metabolic stability. For instance:

  • Electron-withdrawing groups (e.g., trifluoromethyl) increase resistance to microbial degradation.
  • Hydrophilic groups (e.g., carboxylic acids) enhance aqueous solubility, reducing bioaccumulation potential. Comparative studies using 2-(trifluoromethyl)benzofuran analogs show reduced half-lives in soil (from 120 to 30 days) .

Q. What methodologies are employed to assess developmental toxicity thresholds for chlorinated dibenzofurans?

Dose-response studies in rodent models use OECD guidelines, measuring endpoints like fetal malformation rates and maternal NOAEL (No Observed Adverse Effect Level). For this compound, threshold concentrations are extrapolated using physiologically based pharmacokinetic (PBPK) modeling, accounting for metabolic excretion pathways .

Q. Methodological Considerations Table

ParameterTechnique/ApproachReference
Synthesis OptimizationColumn chromatography (PE/CH₂Cl₂ 5:1 v/v)
Impurity AnalysisGC-MS with isotope dilution
Toxicity ModelingPBPK simulations
Combustion Byproduct AnalysisStepwise regression of O₂/Cl₂ ratios

Properties

CAS No.

77358-96-4

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

IUPAC Name

2-(chloromethyl)dibenzofuran

InChI

InChI=1S/C13H9ClO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8H2

InChI Key

GIFOQCQVDHKICV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl

Key on ui other cas no.

77358-96-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dibenzo[b,d]furan-2-ylmethanol CCH 34116 (174 mg, 878 μmol) was immediately dissolved in dry CH2Cl2 (10 mL) in a 20 mL microwave vial equipped with a magnetic stirrer before slow addition of SOCl2 (1.0 mL, 13.78 mmol) and the reaction mixture was stirred for 20 min at 80° C. under microwave irradiation. After cooling to RT, the volatiles were removed at 40° C. under vacuum. The residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 2-(chloromethyl)dibenzo[b,d]furan CCH 34116-2 as a grey solid (189 mg, 99% yield).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
174 mg
Type
reactant
Reaction Step One
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10 mL
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solvent
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1 mL
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reactant
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Yield
99%

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